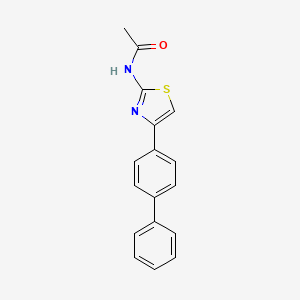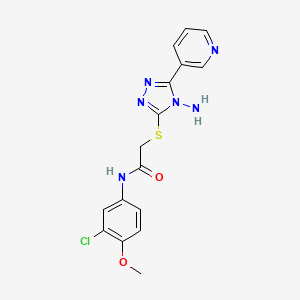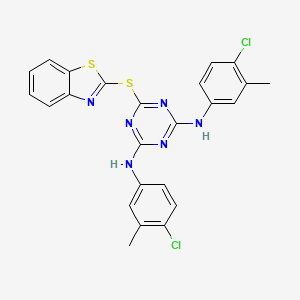![molecular formula C13H19BrN4S B12129874 [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione](/img/structure/B12129874.png)
[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a brominated pyridyl group, a piperazine ring, and a thione moiety, making it a versatile candidate for numerous chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione typically involves multiple steps, starting with the bromination of 2-pyridine This is followed by the formation of the piperazine ring and subsequent attachment of the methylethylamino group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to scale up the production process. Additionally, the use of catalysts and advanced purification methods ensures the compound meets industrial standards.
化学反应分析
Types of Reactions
[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The bromine atom in the pyridyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
科学研究应用
Chemistry
In chemistry, [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for use in various industrial processes, including polymerization and catalysis.
作用机制
The mechanism of action of [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione involves its interaction with specific molecular targets. The brominated pyridyl group and piperazine ring allow it to bind to proteins and enzymes, potentially inhibiting their activity. The thione moiety may also play a role in redox reactions, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
- [4-(5-Chloro(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
- [4-(5-Fluoro(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
- [4-(5-Iodo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
Uniqueness
Compared to similar compounds, [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding affinity. The combination of the brominated pyridyl group, piperazine ring, and thione moiety provides a distinct set of chemical properties that can be exploited in various applications.
属性
分子式 |
C13H19BrN4S |
|---|---|
分子量 |
343.29 g/mol |
IUPAC 名称 |
4-(5-bromopyridin-2-yl)-N-propan-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C13H19BrN4S/c1-10(2)16-13(19)18-7-5-17(6-8-18)12-4-3-11(14)9-15-12/h3-4,9-10H,5-8H2,1-2H3,(H,16,19) |
InChI 键 |
CDTHUQQAJYIUSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=S)N1CCN(CC1)C2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)

![2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129805.png)


![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B12129814.png)
![5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12129815.png)
![4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129818.png)
![3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12129833.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129852.png)
![N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129855.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12129865.png)
